Product packaging for Isopropyl 3-Acetylpyridine-2-carboxylate(Cat. No.:CAS No. 195812-68-1)

Isopropyl 3-Acetylpyridine-2-carboxylate

Cat. No.: B177662
CAS No.: 195812-68-1
M. Wt: 207.23 g/mol
InChI Key: KTGMAKWQZOTIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of synthetic and medicinal chemistry. nih.govsigmaaldrich.com As an isostere of benzene (B151609), it is a key structural component in over 7,000 existing drug molecules and serves as a precursor for pharmaceuticals and agrochemicals. echemi.comresearchgate.net The nitrogen atom in the pyridine ring is crucial; it can influence enzyme activity and enhance water solubility, making pyridine derivatives attractive for drug design. sigmaaldrich.comechemi.com

Pyridine scaffolds are found in a wide array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin (nicotinic acid, or pyridine-3-carboxylic acid). sigmaaldrich.comwikipedia.org Their versatility extends to applications in functional nanomaterials and as ligands in organometallic catalysis. sigmaaldrich.com The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, leading to a diverse range of biological activities. nih.govechemi.com

Overview of Ester Derivatives in Organic Synthesis

Esters are a fundamental class of organic compounds derived from the reaction of an acid and an alcohol. researchgate.net Their general structure, R-COO-R', features a carbonyl group next to an ether linkage. Esters are ubiquitous in nature, responsible for the characteristic fragrances of many fruits and flowers. koreascience.or.kr

In organic synthesis, esterification is a common and vital reaction. evitachem.com Esters serve as important building blocks and synthetic precursors for a vast range of molecules, including pharmaceuticals, polymers, and fine chemicals. evitachem.com They are generally less reactive than acid chlorides and anhydrides but can undergo various transformations. koreascience.or.kr A key reaction is hydrolysis, which can be catalyzed by either acid or base (a process known as saponification), to revert the ester back to its constituent carboxylic acid and alcohol. koreascience.or.kr Esters can also be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield primary alcohols. koreascience.or.kr

The synthesis of esters is typically achieved through methods like Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, or by reacting a carboxylate ion with an alkyl halide. koreascience.or.kr

Contextualizing Isopropyl 3-Acetylpyridine-2-carboxylate within Current Chemical Literature

This compound is the isopropyl ester of 2-acetyl-3-pyridinecarboxylic acid (also known as 2-acetylnicotinic acid). A direct search of current chemical literature does not yield significant specific research or characterization data for this compound itself. However, the properties and potential synthetic utility of this compound can be understood by examining its parent acid, 2-acetyl-3-pyridinecarboxylic acid.

The parent acid, 2-acetyl-3-pyridinecarboxylic acid, is a known chemical intermediate. nih.govechemi.com It features a pyridine ring substituted with a carboxylic acid group at the 2-position and an acetyl group at the 3-position. The presence of the electron-withdrawing acetyl group is expected to increase the acidity of the carboxylic acid. This precursor serves as a building block for more complex molecules.

The target compound, this compound, would be formed via the esterification of 2-acetyl-3-pyridinecarboxylic acid with isopropyl alcohol. wikipedia.org This reaction would convert the polar carboxylic acid group into a less polar, more lipophilic isopropyl ester. This modification is a common strategy in medicinal chemistry to alter a molecule's solubility and permeability.

Table 1: Physicochemical Properties of 2-Acetyl-3-pyridinecarboxylic Acid

Property Value Source
IUPAC Name 2-acetylpyridine-3-carboxylic acid nih.gov
Molecular Formula C₈H₇NO₃ nih.gov
Molecular Weight 165.15 g/mol nih.gov
CAS Number 89942-59-6 nih.govechemi.com
Physical Description Solid nih.gov
Topological Polar Surface Area 67.3 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

This interactive table provides key data for the parent acid of this compound.

Research Gaps and Future Directions for this compound

The most significant research gap concerning this compound is the lack of its synthesis and characterization in accessible scientific literature. The compound remains largely hypothetical in the public domain.

Future research directions would logically begin with the development of a reliable synthetic protocol. The most direct route would be the Fischer esterification of 2-acetyl-3-pyridinecarboxylic acid with isopropyl alcohol, likely under acidic catalysis.

Once synthesized and purified, the next steps would involve:

Full Characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.

Physicochemical Profiling: Determining key properties like melting point, boiling point, solubility, and stability.

Exploration of Chemical Reactivity: Investigating its behavior in various chemical reactions, such as the reduction of the acetyl group or hydrolysis of the ester.

Biological Screening: Given the broad biological activities of pyridine derivatives, this compound could be screened for potential applications, building upon the known activities of related structures. researchgate.netkoreascience.or.kr

The study of this specific ester could provide valuable structure-activity relationship (SAR) data when compared to its parent acid and other related pyridine carboxylate esters.

Table 2: List of Mentioned Chemical Compounds

Compound Name Other Names Molecular Formula
This compound C₁₁H₁₃NO₃
2-Acetyl-3-pyridinecarboxylic acid 2-Acetylnicotinic acid C₈H₇NO₃
3-Acetylpyridine (B27631) Methyl 3-pyridyl ketone C₇H₇NO
Pyridine C₅H₅N
Nicotinic acid Niacin, 3-Pyridinecarboxylic acid C₆H₅NO₂
Picolinic acid 2-Pyridinecarboxylic acid C₆H₅NO₂
Isonicotinic acid 4-Pyridinecarboxylic acid C₆H₅NO₂
Isopropyl alcohol Propan-2-ol C₃H₈O
Lithium aluminum hydride LiAlH₄
2-picolinoyl chloride C₆H₄ClNO

| Methyl pyridine-3-carboxylate | Methyl nicotinate (B505614) | C₇H₇NO₂ |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B177662 Isopropyl 3-Acetylpyridine-2-carboxylate CAS No. 195812-68-1

Properties

IUPAC Name

propan-2-yl 3-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)15-11(14)10-9(8(3)13)5-4-6-12-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGMAKWQZOTIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396009
Record name Isopropyl 3-Acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195812-68-1
Record name Isopropyl 3-Acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isopropyl 3 Acetylpyridine 2 Carboxylate

Esterification Reactions for Isopropyl Esters

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental process in organic chemistry. chemguide.co.uk For the synthesis of isopropyl esters, specific adaptations and methodologies have been developed to optimize yield and reaction conditions.

The most traditional route to an ester is the direct acid-catalyzed reaction between a carboxylic acid and an alcohol, known as Fischer-Speier esterification. chemguide.co.ukmasterorganicchemistry.com In this equilibrium-driven process, 3-Acetylpyridine-2-carboxylic acid would be heated with isopropanol (B130326) in the presence of a strong acid catalyst. chemguide.co.uk

The mechanism involves protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the carbonyl carbon's electrophilicity. The alcohol (isopropanol) then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comuhcl.edu

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water as it forms, for instance, through azeotropic distillation. prepchem.com

Another direct approach involves the use of coupling agents. The dicyclohexylcarbodiimide (B1669883) (DCC) method, often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), facilitates esterification under mild, non-acidic conditions at room temperature. This method is effective for a wide variety of acids and alcohols. masterorganicchemistry.com

For industrial-scale production of isopropyl esters, a more direct and continuous process involves the reaction of a carboxylic acid with propylene (B89431) gas. This method bypasses the need for isopropanol as a starting material. The reaction is typically carried out by passing gaseous propylene and the liquid carboxylic acid in a parallel flow over a solid acid catalyst. chemicalbook.com

A key catalyst for this process is an acid ion exchanger of the sulfonic acid type. The reaction is generally performed at temperatures ranging from 40 to 170°C. This technique offers several advantages, including the potential for continuous operation and easier catalyst separation compared to homogeneous mineral acids. chemicalbook.com Another related pathway involves reacting a carboxylic acid with propylene oxide, which leads to a mixture of monoester isomers. prepchem.com

Table 1: Comparison of Propylene-Based Esterification Conditions

Feature Details Reference
Reactants Carboxylic Acid, Propylene Gas chemicalbook.com
Catalyst Type Acid Ion Exchanger (Sulfonic Acid Type) chemicalbook.com
Temperature Range 40–170 °C chemicalbook.com
Process Type Continuous Flow chemicalbook.com

| Key Advantage | Avoids issues of corrosion and separation associated with strong mineral acids. | chemicalbook.com |

Modern synthetic chemistry often employs microwave irradiation to dramatically accelerate reaction rates. Microwave-assisted organic synthesis (MAOS) has been successfully applied to esterification, significantly reducing reaction times from hours to mere minutes. google.com This intensification is due to efficient and localized superheating of the reactants and solvent by the microwaves. google.com

This technique is highly applicable to the synthesis of Isopropyl 3-Acetylpyridine-2-carboxylate. Studies on the microwave-assisted synthesis of fatty acid isopropyl esters have shown that high yields (e.g., 80.5%) can be achieved in as little as 5 minutes. Similarly, the synthesis of other heterocyclic esters, such as imidazo[1,2-a]pyridine-3-carboxylic acid esters, has been effectively performed using microwave heating, demonstrating the method's suitability for complex aromatic systems. A mixture of the carboxylic acid, alcohol, and a suitable catalyst is irradiated in a dedicated microwave reactor to achieve rapid conversion. google.com

Table 2: Microwave-Assisted vs. Conventional Synthesis of Fatty Acid Isopropyl Ester

Method Reaction Time Yield Reference
Microwave-Assisted 5 minutes 80.5%

| Conventional Heating | 150 minutes | 72.2% | |

The choice of catalyst is critical in any esterification reaction, influencing reaction rate, yield, and environmental impact. For isopropyl ester synthesis, a range of inorganic and ionic liquid catalysts have proven effective.

A variety of solid and inorganic catalysts are employed to facilitate esterification, offering advantages such as reusability and ease of separation. Zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O) has been identified as a cheap, efficient, and reusable catalyst for the esterification of various carboxylic acids with equimolar amounts of alcohols, sometimes under solvent-free conditions at ambient temperatures. prepchem.com

Heterogeneous acid catalysts like ion-exchange resins are also widely used. Resins such as Amberlyst 15 and Amberlyst 36 Wet provide acidic sites for the reaction to occur and can be easily filtered off post-reaction. Kinetic studies on the esterification of acetic acid with isopropyl alcohol using Amberlyst 36 Wet have shown that increasing catalyst loading up to a certain point (e.g., 20 wt%) significantly increases the reaction rate by providing more active H+ centers.

Table 3: Performance of Select Inorganic Catalysts in Esterification

Catalyst Substrates Key Conditions Outcome Reference
ZrOCl₂·8H₂O Octanoic Acid + 1-Octanol 0.5 mol% catalyst, Toluene, Azeotropic reflux, 5 h 99% GC Yield prepchem.com
Amberlyst 36 Wet Acetic Acid + Isopropyl Alcohol 20 wt% catalyst, 333–353 K 79.5% conversion of IPA in 180 min

| KOH | Crude Palm Oil + Isopropanol | 0.2% wt catalyst, Microwave, 5 min | 80.5% Yield | |

In the pursuit of "green chemistry," ionic liquids (ILs) have emerged as promising catalysts and solvents for esterification. These salts, which are liquid at or near room temperature, have negligible vapor pressure, are thermally stable, and can often be recycled. uhcl.edu

Brønsted acidic ionic liquids, which have a built-in acidic proton (e.g., a sulfonic acid group, -SO₃H), are particularly effective as they can function as both the solvent and the catalyst. uhcl.edu Various functionalized ILs have been developed and shown to give high activity and yield in the esterification of carboxylic acids. For example, N-alkyl pyrrolidone-based ionic liquids have been used for the synthesis of isopropyl fatty acid esters at 85-95°C, demonstrating high yields with short reaction times. The catalytic activity of these liquids is influenced by the nature of both the cation and the anion.

Table 4: Examples of Ionic Liquid Catalysts in Esterification

Ionic Liquid Type Reactants Key Features Reference
Brønsted Acidic IL (BAIL) Carboxylic Acids + Alcohols Acts as both solvent and catalyst; recyclable. uhcl.edu
N-alkyl pyrrolidone acid phosphate (B84403) IL Organic Acid + Isopropanol Low reaction temp (85-95°C), short reaction time (3-5h), high yield.
Dicationic Ionic Liquids Fatty Acids + Alcohols Homogeneous reaction with easy heterogeneous separation; reusable.

| Alkylamine-derived ILs ([EtNH₃][HSO₄]) | Acetic Acid + 1-Octanol | Yield increases with anion acidity and decreases with cation size. | |

Catalytic Systems in Isopropyl Ester Synthesis

Chlorinating Agents as Catalysts in Esterification

Direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is an equilibrium-driven process that often requires an acid catalyst and can be slow. To enhance the rate and yield of ester formation, particularly for pyridine-based carboxylic acids, a common strategy involves the activation of the carboxylic acid group. One effective method is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent.

This two-step process begins with the treatment of the parent carboxylic acid, 3-acetylpyridine-2-carboxylic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is often facilitated by a catalytic amount of a substance like N,N-dimethylformamide (DMF). The resulting 3-acetylpyridine-2-carbonyl chloride is not isolated but is directly reacted with isopropanol. The high reactivity of the acyl chloride ensures a rapid and typically high-yield conversion to the final product, this compound, with the elimination of hydrogen chloride. While the chlorinating agent is consumed stoichiometrically, its use transforms the esterification into a more efficient and irreversible process.

Table 1: Common Chlorinating Agents for Acyl Chloride Formation

Chlorinating AgentFormulaCatalyst/Conditions
Thionyl ChlorideSOCl₂N,N-dimethylformamide (DMF), reflux
Phosphorus PentachloridePCl₅Inert solvent (e.g., toluene, xylene)
Phosphorus TrichloridePCl₃Heat
TriphosgeneC₃Cl₆O₃Catalyst, inert solvent

This data is compiled from information found in patents describing the synthesis of related pyridine (B92270) derivatives.

Synthesis via Pyridine-2-carboxylic Acid and Acetyl Pyridine Precursors

Syntheses often begin from more common pyridine derivatives, requiring multi-step pathways to introduce the necessary functional groups at the correct positions.

Derivatization from 2-Pyridinecarboxylic Acid

Starting from 2-pyridinecarboxylic acid (also known as picolinic acid) is a viable, though challenging, route. The primary difficulty lies in the regioselective introduction of an acetyl group at the C-3 position of the pyridine ring. Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the ring by the nitrogen atom.

A potential multi-step sequence could involve:

Esterification: The initial step would be to protect the carboxylic acid, for instance, by converting it to a methyl or ethyl ester.

Introduction of the Acetyl Group: Introducing the acetyl group at the 3-position requires advanced synthetic strategies, such as directed ortho-metallation, to overcome the natural directing effects of the ring nitrogen and the ester group.

Transesterification: If the initial ester was not the desired isopropyl ester, a final transesterification step with isopropanol would be necessary.

A related patent describes a method for preparing 2-acetylpyridine (B122185) from 2-picolinic acid by first converting the acid to 2-picolinoyl chloride and then reacting it with a malonic ester, followed by hydrolysis and decarboxylation. This demonstrates that 2-pyridinecarboxylic acid is a versatile precursor for introducing acetyl functionality to the pyridine ring system.

Routes Involving Acetylpyridine Intermediates

An alternative approach begins with a pre-formed acetylpyridine intermediate. For example, the synthesis could start from 3-acetylpyridine (B27631). The challenge then becomes the introduction of a carboxyl group at the 2-position. This can often be achieved through metallation of the pyridine ring at the C-2 position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide to form the carboxylic acid.

Another relevant strategy involves the reaction of pyridinecarboxylic esters with acetic acid to form acetylpyridines. For instance, processes have been developed to synthesize 3-acetylpyridine by reacting C1-6-alkyl nicotinates (esters of pyridine-3-carboxylic acid) with acetic acid in a gas-phase reaction over a specialized catalyst at high temperatures (350-450 °C). While this specific example produces a different isomer, it illustrates a validated industrial method for forming an acetyl group on a pyridine ring from an ester precursor.

Multi-step Synthetic Sequences for this compound

Considering the challenges of regioselectivity, a practical multi-step synthesis must be carefully designed. A logical sequence often involves building the substitution pattern on a pre-existing pyridine ring.

Table 2: Illustrative Multi-Step Synthetic Pathway

StepTransformationStarting MaterialKey ReagentsIntermediate/Product
1HalogenationSubstituted PyridineN-Bromosuccinimide (NBS)3-Bromo-pyridine derivative
2Carboxylation3-Bromo-pyridine derivativen-BuLi, then CO₂Pyridine-3-carboxylic acid derivative
3AcylationPyridine-3-carboxylic acid derivativeMeLi or Grignard Reagent3-Acetylpyridine derivative
4Esterification3-Acetylpyridine-2-carboxylic acidIsopropanol, Acid Catalyst or SOCl₂This compound

This table represents a conceptual pathway based on standard organic transformations, as detailed synthesis for the specific target compound is not widely published.

Regioselective Synthesis and Isomeric Control

Achieving the correct 3-acetyl, 2-carboxylate substitution pattern is the most critical challenge in synthesizing this molecule. The electronic properties of the pyridine ring and any existing substituents heavily influence the position of incoming groups during chemical reactions.

Directing Effects: If one were to start with pyridine-2-carboxylic acid (or its ester), the carboxylate group acts as an electron-withdrawing group, directing incoming electrophiles primarily to the C-4 and C-6 positions. This makes direct acylation at the C-3 position difficult.

Strategic Synthesis: To ensure the desired regi

Reaction Mechanisms and Mechanistic Studies of Isopropyl 3 Acetylpyridine 2 Carboxylate

Mechanistic Pathways of Ester Hydrolysis and Transesterification Involving Pyridine (B92270) Carboxylates

The hydrolysis and transesterification of esters are fundamental organic reactions that can proceed through several mechanistic pathways, typically catalyzed by acid or base. For pyridine carboxylates, the reaction is influenced by the ring nitrogen, which can be protonated or act as an electron-withdrawing group.

Under acidic conditions, the mechanism is more complex and reversible, often described by the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). sigmaaldrich.com The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org A molecule of water (for hydrolysis) or an alcohol (for transesterification) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. nih.gov Following a series of proton transfers, the isopropyl alcohol is protonated to become a good leaving group and is eliminated. A final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid or the new ester. sigmaaldrich.comnih.gov For pyridine carboxylates, the initial protonation could also occur at the ring nitrogen, which would further increase the electron-withdrawing effect on the ester group.

Transesterification follows analogous pathways. In a basic medium, an alkoxide (e.g., methoxide) acts as the nucleophile instead of hydroxide (B78521). sigmaaldrich.com In an acidic environment, a different alcohol attacks the protonated ester. sigmaaldrich.com These reactions are typically equilibrium-driven, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol. nih.gov The presence of the pyridine ring can also facilitate acyl transfer reactions through the formation of a reactive acyl-pyridinium intermediate. nih.gov

Reaction Kinetics and Thermodynamics of Formation and Derivatization

Specific kinetic and thermodynamic data for Isopropyl 3-Acetylpyridine-2-carboxylate are not widely available in the literature. However, the kinetics of related reactions, such as the hydrolysis of pyridine carboxylic acid anhydrides and the enzymatic hydrolysis of other esters, provide valuable insights. google.comgoogle.com

The rate of hydrolysis is significantly affected by pH. For instance, studies on the hydrolysis kinetics of pyridine carboxylic acid anhydrides have been conducted to understand the influence of the pyridine moiety on reaction rates under various conditions. google.com For enzyme-catalyzed reactions, such as lipase-mediated hydrolysis, the structure of the ester plays a crucial role. Studies on a series of α-substituted phenylacetic esters with Candida rugosa lipase (B570770) showed that increasing the steric bulk of the substituent significantly decreases the reaction rate. google.com Conversely, esters with better leaving groups (like p-nitrophenyl esters) hydrolyze faster than those with poorer leaving groups (like 2-chloroethyl esters). google.com

This suggests that for this compound, the rate of hydrolysis would be influenced by the steric hindrance of the isopropyl group and the electronic effects of the 3-acetylpyridine-2-yl moiety. The electron-withdrawing nature of the acetyl group and the pyridine ring is expected to increase the electrophilicity of the ester's carbonyl carbon, potentially accelerating nucleophilic attack.

The following table presents kinetic data for the lipase-catalyzed hydrolysis of related chiral esters, illustrating the impact of substrate structure on reaction rates.

Table 1: Initial Rates for Lipase-Catalyzed Hydrolysis of Various Esters

Data adapted from a study on enantioselective esterolysis catalyzed by Candida rugosa lipase, demonstrating the effect of ester structure on reaction velocity. google.com

Ester SubstrateInitial Rate (μmol/min)Enantioselectivity (E)
2-Chloroethyl α-chlorophenylacetate1.515
p-Nitrophenyl α-chlorophenylacetate18.01.4
2-Chloroethyl α-bromophenylacetate2.114
p-Nitrophenyl α-bromophenylacetate26.01.3
2-Chloroethyl α-methylphenylacetate0.1212
p-Nitrophenyl α-methylphenylacetate0.583.2

Catalytic Mechanisms in this compound Synthesis

While a direct, one-step synthesis for this compound is not prominently documented, its synthesis can be envisioned through multi-step pathways involving catalytic reactions. The formation of the acetylpyridine core and the esterification are key transformations.

A highly relevant catalytic process is the gas-phase synthesis of 3-acetylpyridine (B27631) from C1-6-alkyl nicotinates (pyridine-3-carboxylates) and acetic acid. researchgate.net This reaction utilizes a catalyst composed of titanium dioxide and an alkali or alkaline earth metal oxide, supported on high-porosity alumina-silica. researchgate.net The mechanism involves the condensation of the pyridinecarboxylic ester with acetic acid at high temperatures (350-450°C). Although this process yields the 3-acetyl isomer from a 3-carboxylate precursor, a similar strategy could theoretically be adapted for a 2-carboxylate. The catalyst's role is crucial for selectivity, minimizing the side reaction of decarboxylation which produces pyridine. researchgate.netnih.gov

Another potential synthetic route starts from 3-cyanopyridine-2(1H)-thiones. Reactions of these precursors with methyllithium (B1224462) have been shown to produce 3-acetylpyridine-2(1H)-thiones. prepchem.com This intermediate, possessing the desired 3-acetyl and 2-substituted pyridine core, could then undergo further transformations, such as desulfurization and subsequent esterification with isopropanol (B130326) under acidic conditions (Fischer esterification), to yield the final product.

The synthesis of related pyridine dicarboxylates has also been achieved via palladium-catalyzed carbonylation of chloro-isonicotinic acid esters, demonstrating a powerful method for introducing carboxylate groups onto the pyridine ring. orientjchem.org

The table below summarizes the performance of different catalysts in the synthesis of 3-acetylpyridine from alkyl nicotinates, highlighting the importance of catalyst composition and reaction conditions.

Table 2: Catalyst Performance in the Synthesis of 3-Acetylpyridine

Data from gas-phase reactions of alkyl nicotinates with acetic acid over various catalysts. researchgate.netacs.org

Starting EsterCatalyst CompositionTemperature (°C)Conversion (%)Selectivity for 3-Acetylpyridine (%)Selectivity for Pyridine (%)
Methyl Nicotinate (B505614)98% TiO₂, 2% Na₂O4001006029
Butyl NicotinateTiO₂/Na₂O on Al₂O₃-SiO₂410937811
Methyl NicotinateTiO₂/Na₂O (from EP-A-0352674)410885019
Butyl NicotinateTiO₂/Na₂O (from EP-A-0352674)40575585

Computational Chemistry Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level, offering insights into transition states, reaction energies, and the role of catalysts and solvents.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactivity. nih.govnih.gov For a molecule like this compound, DFT calculations could be employed to investigate several aspects of its reactivity.

For the hydrolysis reaction, QM studies can map the potential energy surface, identifying the structures and energies of reactants, tetrahedral intermediates, transition states, and products. This would clarify whether the reaction proceeds via a stepwise or concerted mechanism and determine the rate-limiting step. nih.gov Such calculations can also elucidate the role of the acid or base catalyst by modeling its interaction with the substrate at each stage of the reaction.

Furthermore, QM can quantify the electronic effects of the pyridine nitrogen and the 3-acetyl group on the reactivity of the ester. By calculating properties like atomic charges and molecular orbitals, one can understand how these substituents influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes in solution. prepchem.com For reactions involving this compound, MD simulations would be invaluable for understanding the role of the solvent.

In an aqueous environment, MD simulations can reveal the specific arrangement of water molecules around the ester and how they participate in the reaction, for example, acting as nucleophiles or as proton relays in a general base catalysis mechanism. researchgate.net Car-Parrinello MD simulations have shown that for ester hydrolysis in pure water, the reaction can be cooperatively catalyzed by hydronium and hydroxide ions generated from water autoionization. prepchem.com

MD simulations can also be used to study the conformational flexibility of the molecule and how its orientation affects its accessibility to reactants. By simulating the system with different cosolutes, one could predict their effect on the reaction rate by analyzing changes in the solvation shell and the frequency of reactive encounters. google.comorientjchem.org

Stereochemical Aspects of Reactions Involving this compound

The structure of this compound contains a prochiral ketone, meaning the acetyl group can be a target for stereoselective transformations to produce chiral alcohols.

A relevant study is the asymmetric cathodic reduction of acetylpyridines at a mercury electrode in the presence of chiral alkaloids like strychnine (B123637) and brucine. While the reduction of 3-acetylpyridine itself yielded an optically inactive alcohol, the 2- and 4-isomers produced optically active pyridylethanols. The mechanism for this asymmetric induction involves the protonated, adsorbed alkaloid acting as a chiral acid at the electrode surface, influencing the stereochemical outcome of the reduction. This suggests that the position of the acetyl group on the pyridine ring is critical for achieving enantioselectivity with this method.

Another key stereochemical reaction is the enantioselective hydrolysis of the ester group, which can often be achieved using enzymes like lipases. Lipases are known to differentiate between the two enantiomers of a racemic ester, preferentially hydrolyzing one over the other. google.com This kinetic resolution results in an optically enriched unreacted ester and an optically enriched carboxylic acid product. The enantioselectivity (E-value) of such reactions is highly dependent on the enzyme used and the structure of the ester substrate, including both the acyl and alcohol portions. google.com For this compound, a lipase-catalyzed hydrolysis could potentially resolve the compound if it were prepared as a racemic mixture, or it could be used to create chiral building blocks for further synthesis.

Advanced Spectroscopic and Structural Characterization of Isopropyl 3 Acetylpyridine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of Isopropyl 3-Acetylpyridine-2-carboxylate reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons. Generally, protons attached to sp²-hybridized carbons, such as those in the pyridine (B92270) ring, resonate at lower fields (higher ppm values) compared to protons on sp³-hybridized carbons, like those in the isopropyl group. libretexts.orgopenstax.org

The aromatic protons on the pyridine ring typically appear in the range of 7.0-9.0 ppm. For a related compound, methyl quinoline-6-carboxylate, the aromatic protons were observed at chemical shifts of δ 9.0 (d, J = 1.4 Hz, 1H), 8.8–8.7 (m, 1H), 8.4 (s, 1H), 8.0 (dd, J = 8.2, 1.4. Hz, 1H), 7.8 (ddd, J = 8.5, 6.9, 1.4 Hz, 1H), and 7.7 (ddd, J = 8.2, 6.9, 1.2 Hz, 1H). rsc.org The protons of the acetyl group's methyl substituent are expected to appear as a singlet in the region of 2.0–2.4 ppm. openstax.org The isopropyl group gives rise to a characteristic pattern: a septet (or multiplet) for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methine proton is shifted downfield due to the adjacent oxygen atom, typically appearing around 5.0 ppm. The methyl protons of the isopropyl group are expected to resonate further upfield, generally between 1.0 and 1.5 ppm. github.io Due to hindered rotation, the two methyl groups of the isopropyl moiety can sometimes become non-equivalent, leading to two distinct signals. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine Ring Protons7.0 - 9.0Multiplets/Doublets
Acetyl Methyl Protons2.0 - 2.4Singlet
Isopropyl Methine Proton~5.0Septet/Multiplet
Isopropyl Methyl Protons1.0 - 1.5Doublet

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edu

The carbonyl carbons are the most deshielded and appear at the lowest field. The ester carbonyl carbon is expected in the 165-185 ppm range, while the ketone carbonyl carbon will be further downfield, around 190-200 ppm. libretexts.org The carbons of the pyridine ring will resonate in the aromatic region, typically between 120 and 150 ppm. libretexts.org For a similar structure, methyl quinoline-6-carboxylate, the aromatic and carbonyl carbons were observed at δ 163.7, 142.9, 134.8, 132.4, 129.4 (d, J = 10.0 Hz), 129.0, 127.5, 124.2, and 119.8 ppm. rsc.org The acetyl methyl carbon will appear upfield, generally in the 20-30 ppm range. libretexts.org For the isopropyl group, the methine carbon, being attached to an oxygen atom, will be in the 60-80 ppm range, while the two equivalent methyl carbons will be found at higher field, around 20-25 ppm. oregonstate.edulibretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O)190 - 200
Ester Carbonyl (C=O)165 - 185
Pyridine Ring Carbons120 - 150
Isopropyl Methine Carbon (-CH)60 - 80
Acetyl Methyl Carbon (-CH₃)20 - 30
Isopropyl Methyl Carbons (-CH₃)20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.org For this molecule, this would correspond to the loss of the isopropoxy group ([M - 59]⁺) or the isopropyl group ([M - 43]⁺). Ketones often undergo α-cleavage, which in this case would involve the loss of the acetyl group ([M - 43]⁺) or the methyl group from the acetyl moiety ([M - 15]⁺). miamioh.edu The pyridine ring is relatively stable and its fragmentation would likely involve the loss of small molecules like HCN. aip.org The mass spectrum of the related compound 3-Acetylpyridine (B27631) shows a prominent molecular ion peak at m/z 121 and significant fragments at m/z 106 and 78. nih.govspectrabase.com The fragmentation of the isopropyl group itself can lead to a characteristic peak at m/z 43, corresponding to the isopropyl cation, which is often a base peak. docbrown.infodocbrown.info

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Neutral Loss
[M]⁺Molecular Ion-
[M - 15]⁺Loss of a methyl groupCH₃
[M - 43]⁺Loss of an acetyl or isopropyl groupC₂H₃O or C₃H₇
[M - 59]⁺Loss of the isopropoxy groupC₃H₇O
43Isopropyl cationC₈H₆NO₃

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The most prominent peaks will be from the two carbonyl groups. The ester C=O stretch typically appears in the range of 1750-1735 cm⁻¹, while the ketone C=O stretch is found at a slightly lower wavenumber, around 1715 cm⁻¹. libretexts.orglibretexts.org The presence of conjugation in the pyridine ring can shift these peaks to lower frequencies. libretexts.org The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the acetyl and isopropyl groups are found just below 3000 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
KetoneC=O Stretch~1715
EsterC=O Stretch1750 - 1735
EsterC-O Stretch1300 - 1000
Aromatic RingC=C and C=N Stretch1600 - 1450
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. The conjugated system of the pyridine ring and the carbonyl groups will give rise to strong π→π* transitions, likely in the 200-300 nm region. The n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are weaker and typically appear at longer wavelengths, potentially extending into the near-UV region (>300 nm). The specific wavelengths and intensities of these absorptions are sensitive to the solvent environment. The UV-Vis spectrum of the related 3-Acetylpyridine shows absorption maxima that can be referenced for comparison. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition (in terms of percentage) of a compound. For a newly synthesized molecule such as this compound, this analysis is crucial for verifying its empirical formula, which can then be compared with the molecular formula derived from other spectroscopic methods like mass spectrometry. The technique provides a quantitative confirmation that the synthesized compound has the expected proportions of carbon, hydrogen, nitrogen, and other elements, thereby attesting to its purity and structural integrity.

The chemical formula for this compound is C₁₁H₁₃NO₃. sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated with high precision. The analysis is typically performed using a CHN analyzer, a combustion-based technique where the sample is burned in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage by mass of carbon, hydrogen, and nitrogen in the original sample. The oxygen content is usually determined by difference, by subtracting the sum of the C, H, and N percentages from 100%.

The theoretical elemental composition of this compound is presented in the table below.

Theoretical Elemental Composition of this compound

Molecular Formula: C₁₁H₁₃NO₃

Molecular Weight:
ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01111132.12163.76
HydrogenH1.0081313.1046.32
NitrogenN14.007114.0076.76
OxygenO15.999347.99723.16
Total 207.229 100.00

In a research setting, the experimentally determined values for carbon, hydrogen, and nitrogen are compared against these theoretical percentages. A close agreement, typically within a tolerance of ±0.4%, is considered evidence of the compound's high purity. researchgate.net Significant deviations from the calculated values might indicate the presence of impurities, such as residual solvents or starting materials, or that the synthesized compound is not the one expected.

The following table illustrates a hypothetical comparison between the theoretical values and a set of plausible experimental results for this compound, demonstrating the level of accuracy expected for a pure sample.

Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Hypothetical Experimental %Difference %
Carbon (C)63.7663.68-0.08
Hydrogen (H)6.326.35+0.03
Nitrogen (N)6.766.72-0.04

The detailed research findings from the synthesis and characterization of various pyridine carboxylic acid esters and related heterocyclic compounds consistently report the use of elemental analysis as a definitive step for structural validation. nih.govnih.govresearchgate.net For instance, in the synthesis of novel pyridine-carboxylates, elemental analysis data is presented to confirm that the isolated products match the proposed structures. nih.gov This underscores the indispensable role of this technique in synthetic organic chemistry.

Chemical Reactivity and Transformations of Isopropyl 3 Acetylpyridine 2 Carboxylate

Hydrolysis and Transesterification Reactions

The ester functional group in Isopropyl 3-Acetylpyridine-2-carboxylate is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to hydrolysis or transesterification reactions under appropriate conditions.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the isopropyl ester can be hydrolyzed to yield 3-acetylpicolinic acid. The reaction involves the nucleophilic addition of a water molecule to the ester carbonyl, followed by the elimination of isopropanol (B130326). Basic hydrolysis is typically irreversible as the resulting carboxylate salt is deprotonated, while acidic hydrolysis is an equilibrium process. The hydrolysis of pyridine-2-carboxylate esters can be challenging to control and may require specific conditions to achieve high yields, as competing reactions can occur. For instance, in the presence of water, related compounds like picolinoyl chloride can decompose to form 2-picolinic acid clockss.org. The isolation of the resulting pyridine (B92270) carboxylic acid can be complicated by its solubility in water pearson.com.

Transesterification: This process involves the conversion of the isopropyl ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. clockss.org For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of methyl 3-acetylpyridine-2-carboxylate and isopropanol. The reaction is typically driven to completion by using a large excess of the reactant alcohol. This method is advantageous for modifying the ester group to alter the compound's physical or biological properties. The use of a strong acid salt of a pyridine carboxylic acid ester can itself act as a catalyst for the esterification of pyridine carboxylic acids, suggesting the potential for autocatalysis in these systems researchgate.net. Studies on the transesterification of polyethylene (B3416737) terephthalate (B1205515) (PET) have shown that the process can be much faster than hydrolysis under alkaline conditions. researchgate.net

ReactionReagentsProduct
HydrolysisWater, Acid or Base3-Acetylpicolinic acid
TransesterificationAlcohol (e.g., Methanol), Acid or BaseMethyl 3-acetylpyridine-2-carboxylate

Reactions Involving the Acetyl Group

The acetyl group, a methyl ketone, is a versatile handle for a wide array of chemical transformations, including reductions, condensations, and derivatizations.

The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol, yielding Isopropyl 3-(1-hydroxyethyl)pyridine-2-carboxylate. This transformation requires mild reducing agents to avoid the reduction of the ester or the pyridine ring. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the acetyl and the ester groups.

Alternatively, the pyridine ring itself can be reduced under certain conditions. For instance, pyridine derivatives can be reduced to piperidines using samarium diiodide in the presence of water. clockss.orgnih.gov However, this would alter the core aromatic structure. Catalytic hydrogenation can also be employed, though conditions would need to be carefully selected to favor the reduction of the acetyl group over the pyridine ring or the ester.

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the enolate of this compound reacts with an aromatic aldehyde (that lacks α-protons) to form a chalcone (B49325) derivative. acs.orgrsc.orggoogle.comorgsyn.org This reaction is typically catalyzed by an aqueous base like sodium hydroxide (B78521) or potassium hydroxide. acs.org The resulting α,β-unsaturated ketone system in the chalcone is a valuable pharmacophore and a versatile synthetic intermediate.

Table of Claisen-Schmidt Condensation Products

Reactant Aldehyde Product (Chalcone Derivative)
Benzaldehyde Isopropyl 3-(3-phenyl-1-oxoprop-2-en-1-yl)pyridine-2-carboxylate
4-Chlorobenzaldehyde Isopropyl 3-(3-(4-chlorophenyl)-1-oxoprop-2-en-1-yl)pyridine-2-carboxylate

The carbonyl group of the acetyl moiety readily reacts with nitrogen nucleophiles to form a variety of derivatives.

Oximes: Reaction with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like pyridine or sodium acetate, converts the acetyl group into an oxime. mdpi.com This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. acs.org They can also serve as intermediates for further transformations, such as the Beckmann rearrangement. acs.org

Thiosemicarbazones: Condensation with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. chemmethod.comnih.gov This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with a catalytic amount of acid. chemmethod.comrsc.org Thiosemicarbazones are a well-known class of compounds with a wide range of biological activities and the ability to act as chelating ligands for metal ions. chemmethod.com The synthesis of thiosemicarbazones from 4-acetylpyridine (B144475) has been reported. researchgate.net

Table of Acetyl Group Derivatives

Reagent Derivative Formed
Hydroxylamine hydrochloride Oxime
Thiosemicarbazide Thiosemicarbazone

Reactions of the Pyridine Core

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene (B151609). orgsyn.org The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. chemmethod.comorgsyn.org

In this compound, the ring is further deactivated by the two electron-withdrawing groups: the acetyl group at the 3-position and the isopropyl carboxylate group at the 2-position. If an electrophilic substitution reaction were to occur, it would be predicted to take place at the C-5 position. This position is meta to the deactivating nitrogen atom and avoids the formation of an unstable cationic intermediate with a positive charge adjacent to the nitrogen. mdpi.com However, forcing conditions would be necessary, and yields would likely be low. Computational studies on the nitration of pyridine derivatives support the difficulty of such reactions. nih.govchemmethod.comorgsyn.org The introduction of a nitro group, for example, would require harsh conditions, and the regioselectivity would be a key consideration.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. Pyridine and its derivatives are generally more susceptible to nucleophilic attack than benzene due to the electron-withdrawing nature of the nitrogen atom. The reactivity of halopyridines in SNAr reactions is well-documented, with 2- and 4-halopyridines being particularly reactive. youtube.comwikipedia.orgyoutube.com This enhanced reactivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, especially when the attack occurs at the ortho or para positions. youtube.com

In the case of this compound, the pyridine ring is activated towards nucleophilic attack by the presence of both the nitrogen atom and the electron-withdrawing acetyl and isopropyl carboxylate groups. However, for a classical SNAr reaction to occur, a suitable leaving group at one of the activated positions (ortho or para to the nitrogen) would be necessary. While the ester group at the 2-position is not a typical leaving group under standard SNAr conditions, a related 2-halopyridine derivative would be expected to readily undergo substitution. For instance, a hypothetical 2-chloro-3-acetylpyridine would react with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new substituents at the 2-position. youtube.comsci-hub.se

The general mechanism for the SNAr reaction on a 2-halopyridine involves the initial attack of the nucleophile at the carbon bearing the halogen, leading to the formation of a negatively charged intermediate where the charge is delocalized onto the nitrogen atom. This is followed by the expulsion of the halide ion to restore aromaticity. youtube.comyoutube.com The reaction rate is often dependent on the nature of the leaving group, with fluoride (B91410) being surprisingly effective due to its high electronegativity, which facilitates the initial nucleophilic attack. youtube.commasterorganicchemistry.com

While direct studies on the SNAr reactions of this compound itself are not extensively reported, the established principles of pyridine chemistry suggest that modification of the 2-position through SNAr would be a viable strategy if a suitable leaving group were present.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds, including pyridines. nih.govresearchgate.net This approach avoids the pre-installation of functional groups, offering a more direct route to novel derivatives. The regioselectivity of C-H functionalization on the pyridine ring is influenced by electronic effects, steric hindrance, and the use of directing groups. nih.govresearchgate.net

For a molecule like this compound, several C-H bonds are available for functionalization, primarily at the C4, C5, and C6 positions. The electronic nature of the pyridine ring, further influenced by the acetyl and carboxylate substituents, makes these positions electronically distinct. Generally, the C2 and C6 positions are most activated towards deprotonation due to their proximity to the nitrogen atom, while the C4 position is also susceptible to certain types of functionalization. researchgate.net

Recent advances have provided strategies for the functionalization of the more challenging distal positions of pyridines (C3, C4, and C5). nih.gov These methods often employ transition metal catalysis, with metals such as palladium, rhodium, and iridium playing key roles. For instance, directed C-H functionalization, where a directing group on the pyridine ring guides the metal catalyst to a specific C-H bond, has been successfully used. In the context of this compound, the acetyl or carboxylate groups could potentially act as directing groups, although this has not been specifically documented for this molecule.

The functionalization of the C4 position of pyridines can be achieved through various methods, including radical additions to N-activated pyridinium (B92312) salts. researchgate.net The presence of electron-withdrawing groups, such as the acetyl and carboxylate groups in the target molecule, would likely influence the reactivity and regioselectivity of such transformations. For example, electron-withdrawing groups at the C3 position can direct arylation to the C4 position in palladium-catalyzed reactions. nih.gov

While specific C-H functionalization studies on this compound are limited, the existing literature on pyridine chemistry provides a strong foundation for predicting its reactivity and for the design of synthetic routes to its novel derivatives.

Metal Complexation and Coordination Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. In the case of this compound, the molecule can act as a bidentate ligand, coordinating to a metal ion through both the pyridine nitrogen and one of the oxygen atoms of the carboxylate group. This chelation effect generally leads to the formation of stable five-membered rings with the metal center. sjctni.edumdpi.com

The coordination chemistry of pyridine carboxylic acids, such as picolinic acid (pyridine-2-carboxylic acid), has been extensively studied. These ligands form well-defined complexes with various transition metals, including copper(II), cobalt(II), and zinc(II). sjctni.edumdpi.comajol.info The resulting metal complexes often exhibit interesting structural, magnetic, and electronic properties. mdpi.com

Although there are no specific reports on the metal complexes of this compound, it is reasonable to expect that it would form stable complexes with a variety of metal ions. The coordination environment around the metal would be influenced by the steric bulk of the isopropyl group and the electronic effects of the acetyl group. The general synthesis of such complexes would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The table below summarizes the expected coordination behavior based on studies of similar ligands.

Metal IonExpected Coordination ModePotential Geometry
Cu(II)Bidentate (N, O)Octahedral or Distorted Octahedral
Co(II)Bidentate (N, O)Octahedral
Zn(II)Bidentate (N, O)Tetrahedral or Octahedral
Pd(II)Bidentate (N, O)Square Planar
Pt(II)Bidentate (N, O)Square Planar

The formation of these metal complexes could have applications in catalysis, materials science, and as models for biological systems.

Stereoselective Transformations and Asymmetric Synthesis

The presence of a prochiral ketone in the form of the acetyl group at the 3-position of this compound makes it an excellent substrate for stereoselective transformations, particularly asymmetric reduction to form chiral secondary alcohols. These chiral pyridyl alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. tandfonline.com

Asymmetric Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. nih.govorganic-chemistry.org Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are among the most effective catalysts for this transformation. nih.govnih.gov For example, the asymmetric hydrogenation of 2-pyridine ketones has been achieved with high enantioselectivity (up to 99% ee) using a [Rh(COD)Binapine]BF4 catalyst under mild conditions. nih.gov This methodology is applicable to a range of pyridine ketone derivatives.

Similarly, Ru(II) catalysts bearing chiral diphosphine and diamine ligands have been shown to be highly active and enantioselective for the hydrogenation of various ketones. nih.gov The η6-arene/N-tosylethylenediamine-ruthenium(II) catalyst system is particularly noteworthy for its ability to hydrogenate base-sensitive ketones under acidic conditions with excellent enantioselectivity. acs.org

The table below outlines representative catalyst systems and their performance in the asymmetric hydrogenation of related pyridine ketones, which could be applicable to this compound.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
[Rh(COD)Binapine]BF42-Pyridine Ketonesup to 99% nih.gov
RuCl2(S)-tolbinapSterically Hindered Ketones- nih.gov
Ru(OTf)(S,S)-TsDpenα-Chloro Ketonesup to 96% nih.gov
η6-arene/N-tosylethylenediamine-Ru(II)Aromatic Ketonesup to 97% acs.org

Microbial Reduction:

In addition to chemical catalysis, biocatalysis offers an environmentally friendly and highly selective alternative for the reduction of ketones. Various microorganisms, such as yeast and bacteria, contain oxidoreductase enzymes that can catalyze the enantioselective reduction of acetylpyridine derivatives. tandfonline.comoup.com For instance, Candida maris has been used for the highly enantioselective reduction of 5-acetylfuro[2,3-c]pyridine to the corresponding (R)-alcohol with high yield and enantiomeric excess. tandfonline.com The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) can often be controlled by selecting the appropriate microorganism or by modifying the reaction conditions. tandfonline.com

The application of these stereoselective reduction methods to this compound would provide access to the corresponding chiral (1-hydroxyethyl)pyridine derivative, a valuable intermediate for the synthesis of more complex chiral molecules.

Advanced Applications of Isopropyl 3 Acetylpyridine 2 Carboxylate in Research

Role in Medicinal Chemistry and Drug Discovery Research

The inherent chemical functionalities of Isopropyl 3-acetylpyridine-2-carboxylate make it a valuable building block in the design and synthesis of new molecules with potential therapeutic value. Its pyridine (B92270) ring can engage in various non-covalent interactions with biological targets, while the acetyl and isopropyl carboxylate groups provide handles for synthetic modification to optimize potency, selectivity, and drug-like properties.

As a Synthetic Intermediate for Bioactive Compounds

The chemical architecture of this compound allows it to serve as a versatile precursor for a wide array of more complex, biologically active molecules. The acetyl group, for instance, can readily undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These resulting structures are often associated with a broad spectrum of pharmacological activities.

Furthermore, the pyridine nitrogen and the acetyl group's alpha-protons offer sites for cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrazolopyridines. Pyrazolopyridines are a class of compounds that have garnered significant attention in drug discovery due to their demonstrated efficacy as kinase inhibitors and other therapeutic agents. nih.govnih.gov The strategic modification of the pyridine ring and the ester group can further diversify the resulting molecular library, enabling the exploration of a vast chemical space for potential drug candidates. While direct literature on this compound as a starting material is emerging, the principles of synthetic chemistry strongly support its utility in generating novel bioactive scaffolds.

Exploration of Biological Activities via Derivatives

The true potential of this compound in medicinal chemistry is realized through the synthesis and biological evaluation of its derivatives. By modifying its core structure, researchers can systematically probe the structure-activity relationships (SAR) and identify key molecular features responsible for eliciting specific biological responses. The following sections highlight the exploration of various therapeutic activities stemming from derivatives of similar pyridine and acetylpyridine scaffolds, suggesting the potential avenues for derivatives of this compound.

Derivatives of pyridine and related heterocyclic systems have shown considerable promise as anti-inflammatory agents. For instance, studies on various pyridine derivatives have demonstrated their ability to inhibit key inflammatory mediators. While specific anti-inflammatory data for derivatives of this compound are not yet widely published, research on structurally related compounds provides a strong rationale for their investigation. For example, certain oleanolic acid-arylidene derivatives have been synthesized and shown to inhibit nitric oxide (NO) production, a key inflammatory mediator. nih.gov

Derivative TypeTarget/AssayKey Findings
Oleanolic Acid-Arylidene DerivativesNitric Oxide (NO) Production InhibitionCompounds 3a, 3d, and 3e showed potent inhibition of NO. nih.gov
Thiazolo[4,5-b]pyridine DerivativesCarrageenan-induced rat paw edemaSeveral synthesized compounds exhibited significant in vivo anti-inflammatory activity.

The pyridine nucleus is a common feature in many antimicrobial agents. The exploration of derivatives from this compound could lead to the discovery of novel antibacterial and antifungal compounds. Research on other pyridine-containing molecules has demonstrated a wide range of antimicrobial activities. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against Gram-positive bacteria. nih.gov Similarly, some isopropylquinazolin-4(3H)-one derivatives have shown favorable antimicrobial activity. nih.gov

Derivative ClassTested OrganismsNotable Results
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteria (e.g., S. aureus)Compounds 21b, 21d, 21e, and 21f showed strong antibacterial activity. nih.gov
Isopropylquinazolin-4(3H)-one DerivativesVarious bacteria and fungiCompounds with -F, -Cl, and -NO2 substitutions showed the most favorable antimicrobial activity. nih.gov
Carbazole DerivativesMicrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, Candida albicansN-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide (2c) and N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide (2n) showed notable antimicrobial activity. nih.gov
3-Alkylidene-2-indolone DerivativesGram-positive bacterial strainsCompounds 10f, 10g, and 10h demonstrated high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL.

The development of novel anticancer agents is a critical area of research, and pyridine derivatives have frequently emerged as promising candidates. The structural features of this compound make it an attractive scaffold for the synthesis of potential antitumor compounds. For instance, hydrazone derivatives of 2-acetylpyridine (B122185) have demonstrated potent cytotoxic activity against various cancer cell lines, including leukemia, lymphoma, and solid tumors like HeLa uterine carcinoma. These compounds have been shown to inhibit RNA and DNA synthesis in tumor cells.

Derivative ClassCancer Cell LinesKey Findings
2-Acetylpyridine Hydrazone DerivativesLeukemia, Lymphoma, HeLa, SOS, A549, Mcf-7Exhibited potent cytotoxic activity and inhibited nucleic acid synthesis.
Benzopyrone DerivativesNCI 60 cell line panelSchiff's like compounds 4a, b, and c showed good growth inhibition against leukemia, non-small cell lung, CNS, and breast cancer subpanels. nih.gov

Malaria remains a significant global health challenge, and the discovery of new antimalarial drugs is a priority. Pyridine-containing compounds have a long history in antimalarial drug development. Thiosemicarbazone derivatives of 2-acetylpyridine and 3-acetylisoquinoline have been investigated as potential antimalarial agents, with some compounds showing significant curative activity in mouse models infected with Plasmodium berghei. These findings suggest that derivatives of this compound could also possess valuable antimalarial properties. The exploration of such derivatives could involve the synthesis of thiosemicarbazones, hydrazones, and other related structures.

Derivative ClassParasite StrainNotable Activity
2-Acetylpyridine ThiosemicarbazonesPlasmodium berghei (in mice)Some derivatives showed significant curative activity.
3-Acetylisoquinoline ThiosemicarbazonesPlasmodium berghei (in mice)Significant curative activity observed at doses as low as 40 mg/kg for some compounds.
Pyridine Quinoline Hybrid MoleculesPlasmodium falciparumShowed good haem polymerization inhibition but poor antimalarial activity.
Enzyme Inhibition Studies

The pyridine carboxylate scaffold is a well-established pharmacophore in the design of enzyme inhibitors. Derivatives of this structure have been investigated for their potential to modulate the activity of various enzymes implicated in disease.

Histone Demethylase Inhibition: Research has identified 3-substituted pyridine-2,4-dicarboxylic acids as potential inhibitors of the JMJD2 subfamily of histone Nε-methyl lysyl demethylases. nih.govrsc.org These enzymes are 2-oxoglutarate (2OG) dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histones. nih.govrsc.org The dysregulation of histone demethylases is linked to various diseases, including cancer, making them attractive therapeutic targets. nih.gov

Studies on C-3 substituted pyridine-2,4-dicarboxylate derivatives have shown that it is possible to achieve selectivity for histone demethylases like JMJD2E over other human 2OG oxygenases, such as prolyl-hydroxylase domain isoform 2 (PHD2). nih.govrsc.org The inhibitory activity is influenced by the nature of the substituent at the C-3 position, with both steric and electronic effects playing a role in determining potency. nih.gov Given that this compound is a substituted pyridine-2-carboxylate, its derivatives could be explored as potential histone demethylase inhibitors.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While direct studies on this compound are not prevalent, the broader class of pyridine carboxylic acid derivatives has been explored for various enzymatic inhibitory activities. nih.gov The search for novel α-glucosidase inhibitors is an active area of research, and heterocyclic compounds are often investigated as privileged scaffolds. nih.gov

Matrix Metalloproteinase-13 (MMP-13) Inhibition: MMP-13 is a collagenase that plays a significant role in the degradation of the extracellular matrix, particularly in the context of osteoarthritis and cancer metastasis. nih.govresearchgate.netufl.edu The development of selective MMP-13 inhibitors is a key objective in the search for disease-modifying therapies. nih.govresearchgate.net Carboxylic acid-based inhibitors have been a focus of these efforts, with researchers aiming to achieve high potency and selectivity against MMP-13 over other MMPs to minimize side effects. researchgate.net The pyridine carboxylate moiety within this compound could serve as a starting point for designing novel MMP-13 inhibitors.

Other Potential Biological Targets and Pathways

The versatility of the pyridine nucleus means that derivatives of this compound could be investigated for a wide array of other biological activities. Pyridine derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govmdpi.com

Potential targets for derivatives of this compound could include:

Kinases: Various pyridine-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Examples include inhibitors of Nek2 and CDK2. documentsdelivered.commdpi.com

Phosphodiesterases (PDEs): Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases. nih.gov

Other Metalloproteinases: Beyond MMP-13, other metalloproteinases are valid targets for therapeutic intervention. For instance, Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been shown to inhibit MMP2. rsc.org

The exploration of this compound derivatives against a panel of biological targets could uncover novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. documentsdelivered.comwjpsonline.com These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological potency and selectivity.

For derivatives of this compound, SAR studies would be crucial for developing potent and selective enzyme inhibitors or other biologically active agents. Key areas of modification could include:

The Isopropyl Ester: Hydrolysis of the ester to the corresponding carboxylic acid could alter the compound's solubility, polarity, and ability to interact with biological targets, such as the zinc ion in the active site of metalloproteinases. researchgate.net

The Acetyl Group: Modification of the acetyl group at the 3-position could influence the molecule's steric and electronic properties, which can be critical for binding to a target enzyme. nih.gov

The Pyridine Ring: Substitution at other positions on the pyridine ring could be explored to enhance target engagement and improve pharmacokinetic properties.

A systematic SAR study would provide valuable insights into the molecular features required for optimal activity and could guide the design of more effective therapeutic agents.

Role in Materials Science Research

The structural characteristics of this compound also make it a candidate for applications in materials science, particularly in the fields of liquid crystals and metal-organic frameworks.

Liquid Crystal Studies

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Pyridine-based compounds have been investigated for their liquid crystalline properties. researchgate.netnih.gov The presence of a rigid pyridine core combined with flexible side chains, such as the isopropyl and acetyl groups in this compound, are features conducive to the formation of liquid crystalline phases.

Research on other pyridine-based esters has shown that they can exhibit mesomorphic behavior, with the type of liquid crystal phase (e.g., nematic, smectic) being dependent on the nature and length of the terminal chains. researchgate.netnih.gov The dipole moment of the pyridine ring can also influence the stability of the mesophase. nih.gov Therefore, derivatives of this compound could be synthesized and studied for their potential as novel liquid crystalline materials.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Pyridine dicarboxylates are well-established ligands for the synthesis of MOFs. rsc.orgrsc.orgacs.orgresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate with metal centers to form extended one-, two-, or three-dimensional structures. rsc.org

The hydrolysis of the isopropyl ester of this compound would yield 3-acetylpyridine-2-carboxylic acid. This molecule, or its dicarboxylic acid analogue, could serve as a versatile ligand for the construction of novel MOFs with potentially interesting properties for applications in gas storage, separation, and catalysis. The acetyl group could also be further functionalized to tune the properties of the resulting MOF.

Applications in Catalysis Research

Pyridine carboxylate ligands can form stable complexes with a variety of metal ions, and these complexes have been shown to be effective catalysts in a range of chemical transformations. acs.orgacs.orgepa.govcore.ac.uk

For example, iridium complexes with pyridine-2-carboxylate ligands have been studied as catalysts for water oxidation. acs.orgacs.org The electronic properties of the pyridine-carboxylate ligand, which can be tuned by substituents, have been shown to influence the catalytic activity of the metal center. acs.orgacs.org Molybdenum(II) complexes with pyridine carboxylate ligands have been used as catalysts for the polymerization of norbornene and styrene. epa.gov Furthermore, rhodium(I) complexes containing pyridine ligands have shown catalytic activity in the carbonylation of methanol (B129727). core.ac.uk

Given these precedents, metal complexes of this compound or its derivatives could be synthesized and evaluated for their catalytic activity in various organic reactions. The combination of the pyridine nitrogen and the carboxylate oxygen provides a bidentate chelation site for metal ions, which can stabilize the metal center and modulate its reactivity.

Future Prospects for Applied Research

The unique structural features of this compound, which include a pyridine core, an acetyl group, and an isopropyl ester, position it as a versatile scaffold for a variety of future applied research endeavors. Drawing parallels from the extensive research on related pyridine-carboxylate derivatives and acetylpyridine compounds, several promising avenues for investigation emerge in medicinal chemistry, catalysis, and materials science.

Medicinal Chemistry and Drug Discovery:

The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs. nih.govrsc.org Its ability to form hydrogen bonds, its basicity, and its role as a bioisostere for other functional groups make it a privileged scaffold in drug design. nih.gov The presence of both an acetyl and an ester group on the pyridine ring of this compound offers multiple points for diversification, allowing for the creation of libraries of novel compounds for biological screening.

Future research could focus on leveraging this scaffold for the development of new therapeutic agents. For instance, derivatives of 2-acetylpyridine have shown potential as antimalarial agents. nih.gov Specifically, 2-acetylpyridine thiosemicarbazones have been investigated for their antimalarial properties, suggesting that modifications of the acetyl group in this compound could lead to new compounds with similar activity. nih.gov

Furthermore, pyridine derivatives are actively being explored for their potential as antibacterial, antifungal, and anticancer agents. nih.govtandfonline.comresearchgate.netresearchgate.net The synthesis of novel pyridine derivatives has yielded compounds with promising activity against various pathogens and cancer cell lines. tandfonline.comresearchgate.net By modifying the core structure of this compound, researchers could potentially develop new candidates for treating infectious diseases and cancer. The broader class of pyridine carboxylic acids and their derivatives have been shown to inhibit enzymes, offering a pathway for developing new drugs for a range of conditions. nih.gov

Catalysis:

Pyridine-containing compounds have demonstrated significant utility as catalysts and ligands in organic synthesis. rsc.orgrsc.orgunimi.it Pyridine-2-carboxylic acid, a related structure, has been employed as an efficient catalyst in multi-component reactions for the synthesis of complex heterocyclic molecules. rsc.orgrsc.org This suggests that this compound could be investigated as a precursor for novel catalysts or as a ligand for metal-catalyzed transformations.

The nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetyl and ester groups can act as coordination sites for metal ions, making the molecule a potential ligand for various catalytic systems. unimi.it Future research could explore the synthesis of metal complexes of this compound and their application in reactions such as C-C and C-O bond formation. unimi.it Additionally, the field of photocatalysis has seen the use of pyridine derivatives for site-selective functionalization reactions. acs.org The electronic properties of the pyridine ring in this compound could be harnessed in the design of new organophotocatalysts.

Materials Science:

Functionalized pyridine derivatives are of interest in the development of new materials with specific optical or electronic properties. For example, pyridine-4-carboxylic acid functionalized nanoparticles have been used as magnetic catalysts. researchgate.net This points to the potential of using this compound as a building block for functionalized materials.

The ability of the pyridine nitrogen and carbonyl oxygens to chelate metal ions also makes this compound a candidate for the development of chemosensors. researchgate.net By incorporating this molecule into larger systems, it may be possible to design sensors for the detection of specific metal ions or other analytes. Furthermore, the carboxylation of pyridines is an area of active research for creating functional materials and bioactive molecules, indicating another potential research direction for derivatives of this compound. chemistryviews.org

Conclusion

Summary of Current Research Landscape for Isopropyl 3-Acetylpyridine-2-carboxylate

The current research landscape for this compound is primarily defined by its classification as a bioactive small molecule and its structural components: a pyridine (B92270) carboxylate core and an isopropyl ester group. calpaclab.com While dedicated studies on this specific compound are limited, the broader classes to which it belongs are areas of intense scientific inquiry.

Research into pyridine carboxylic acid derivatives is robust, with a significant focus on their role as enzyme inhibitors. nih.gov These compounds are investigated for their potential to inhibit a wide array of enzymes, including urease, synthase, tyrosinase, and cyclooxygenase-2 (COX-2). nih.gov The versatility of the pyridine ring, which allows for various substitutions, makes it a valuable scaffold in medicinal chemistry for fine-tuning biological activity and selectivity. nih.gov

The isopropyl ester component is also a subject of research, particularly in pharmaceutical applications. Isopropyl esters are explored as vehicles for topical and transdermal drug delivery systems, where they can enhance the skin permeation of active pharmaceutical ingredients. nih.gov Additionally, they are utilized as solvents and dispersing agents for medicaments. google.com

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 195812-68-1 calpaclab.comappchemical.com
Molecular Formula C₁₁H₁₃NO₃ calpaclab.comappchemical.com
Molecular Weight 207.23 g/mol calpaclab.com
Product Family Bioactive Small Molecules calpaclab.com

Future Directions and Emerging Research Avenues for this compound

Given the extensive research into related compounds, several future research directions for this compound can be proposed.

Enzyme Inhibition Screening: A primary avenue for future research is the systematic screening of this compound against a panel of enzymes. The well-documented activity of pyridine carboxylic acid derivatives as enzyme inhibitors suggests that this compound could possess similar properties. nih.gov

Antimicrobial and Antioxidant Studies: Derivatives of 3-acetylpyridine (B27631) have been synthesized and evaluated for their antioxidant and antimicrobial activities. gkyj-aes-20963246.com This precedent suggests that this compound could be a candidate for similar biological evaluations.

Topical Drug Delivery Systems: The presence of the isopropyl ester group points towards potential applications in dermatology and transdermal medicine. Research could explore its use as a penetration enhancer or as a component in novel drug delivery formulations. nih.govresearchgate.net

Catalysis Research: Pyridine carboxylic acids have been used as ligands in rhodium carbonyl complexes for catalytic applications, such as the carbonylation of methanol (B129727). st-andrews.ac.uk Future studies could investigate the potential of this compound to form novel metal complexes with interesting catalytic activities.

Synthesis of Novel Derivatives: The core structure of this compound can serve as a starting point for the synthesis of new chemical entities. For instance, the acetyl group is a versatile handle for creating more complex molecules, such as chalcones and pyrazoles, which may possess unique pharmacological activities. gkyj-aes-20963246.com

Broader Impact of Research on Pyridine Carboxylate Chemistry and Isopropyl Esters

The broader research fields encompassing this compound have a significant impact on science and industry.

Pyridine Carboxylate Chemistry: The study of pyridine and its derivatives is a cornerstone of medicinal chemistry and drug discovery. The pyridine scaffold is a key structural component in numerous pharmaceuticals. nih.govresearchgate.net Research in this area continuously leads to the development of new therapeutic agents with a wide range of applications, including anti-inflammatory and antimicrobial drugs. nih.govresearchgate.net The ability to easily modify the pyridine ring allows chemists to develop compounds with improved potency, selectivity, and pharmacokinetic properties, driving innovation in the pharmaceutical industry. nih.gov

Isopropyl Esters and Alcohols: Research into isopropyl esters has important implications for drug formulation and delivery. Their properties as solvents and skin permeation enhancers contribute to the development of more effective topical medications. google.comresearchgate.net Furthermore, the precursor, isopropyl alcohol, is a chemical of immense importance in the medical and electronics industries. Its disinfectant properties are critical for maintaining hygiene in healthcare settings, and its solvent properties are essential for cleaning sensitive electronic components. alliancechemical.compurosolv.com

Table 2: Key Research Areas and Impact

Chemical Class Key Research Areas Broader Impact
Pyridine Carboxylates Enzyme Inhibition, Medicinal Chemistry, Catalysis Development of new pharmaceuticals (e.g., anti-inflammatory, antimicrobial), Creation of novel industrial catalysts. nih.govst-andrews.ac.uk
Isopropyl Esters Topical Drug Delivery, Solvents and Dispersing Agents Improved formulations for dermatological and transdermal medications, Enhanced solubility and stability of active pharmaceutical ingredients. nih.govgoogle.com

Q & A

Q. What are the established synthetic routes for Isopropyl 3-Acetylpyridine-2-carboxylate, and what key parameters influence yield and purity?

The compound is synthesized via esterification of 3-acetylpyridine-2-carboxylic acid with isopropyl alcohol under acid catalysis. Key parameters include temperature control (80–100°C), reaction time (12–24 hours), and stoichiometric ratios to minimize side products like unreacted acid or transesterification byproducts . For derivatives, palladium-catalyzed amination or cyclocondensation with cyclopropylamine can be employed, requiring inert atmospheres and precise reagent addition to maintain regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ester linkage and acetyl group positioning (e.g., acetyl proton at δ 2.6–2.8 ppm) .
  • Elemental analysis : Validates molecular formula (C11_{11}H13_{13}NO3_3) and purity (>95%) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (207.2258 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemistry; SHELX software is recommended for refinement .

Q. How do physical properties (e.g., boiling point, solubility) influence experimental handling and purification?

The compound’s high boiling point (339.4°C) necessitates vacuum distillation or recrystallization for purification. Low water solubility favors organic solvents (e.g., ethanol, dichloromethane) for reactions, while steam pressure (9.18E-05 mmHg at 25°C) indicates stability under reduced pressure during rotary evaporation .

Advanced Research Questions

Q. How can enantioselective applications of this compound be optimized in asymmetric catalysis?

Ru-{TsDPEN} catalysts enable asymmetric transfer hydrogenation of related esters (e.g., 2-propyl derivatives) in 2-propanol, achieving >90% enantiomeric excess (ee). Key factors include catalyst loading (1–5 mol%), substrate-to-catalyst ratio, and temperature (25–40°C). However, 3-aryl derivatives may show lower yields due to steric hindrance, requiring tailored ligands or solvent systems .

Q. What methodologies address contradictions in reported catalytic efficiencies or stereochemical outcomes?

Discrepancies in yield or ee often arise from variations in:

  • Catalyst preparation : Pre-activation of metal complexes under inert conditions.
  • Substrate purity : Remove trace water or acidic impurities via molecular sieves or pre-treatment with base.
  • Statistical validation : Apply Student’s t-test or ANOVA to compare replicate experiments, ensuring significance thresholds (p < 0.05) .

Q. How are diastereoselective syntheses of pyridine carboxylate derivatives achieved, and what role does steric control play?

Diastereoselectivity in pyrrolidine carboxylates (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) is achieved via chiral auxiliaries or Lewis acid catalysts (e.g., ZnCl2_2) that enforce specific transition-state geometries. Steric bulk at the 3-position of the pyridine ring directs nucleophilic attack, favoring cis/trans ratios up to 9:1 .

Q. What computational approaches support mechanistic studies of reactions involving this compound?

Density Functional Theory (DFT) models predict reaction pathways (e.g., ester hydrolysis or hydrogenation). Optimize geometries using B3LYP/6-31G* basis sets, and calculate activation energies to identify rate-limiting steps. Compare theoretical NMR shifts with experimental data to validate intermediates .

Data Analysis and Reproducibility

Q. How should researchers statistically validate experimental data, particularly when comparing catalytic systems?

  • Error analysis : Report standard deviations for triplicate measurements.
  • Correlation metrics : Use Pearson’s r to assess linear relationships between catalyst loading and yield.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process control : Monitor reaction progress via in-situ FTIR or HPLC.
  • Quality checks : Compare melting points (literature: 159.1°C) and HPLC retention times across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 3-Acetylpyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 3-Acetylpyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.